molecular formula C16H15Cl2NO B291565 N-(2,6-dichlorophenyl)-2-phenylbutanamide

N-(2,6-dichlorophenyl)-2-phenylbutanamide

Cat. No. B291565
M. Wt: 308.2 g/mol
InChI Key: MVJRMUKPAJVISZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,6-dichlorophenyl)-2-phenylbutanamide, commonly known as diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of various inflammatory conditions. This drug has been extensively studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.

Mechanism of Action

Diclofenac works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a key role in the inflammatory response. By inhibiting the activity of COX enzymes, diclofenac reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
Diclofenac has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of cytokines, which are proteins that play a key role in the inflammatory response. It has also been shown to reduce the activity of nuclear factor kappa B (NF-kB), which is a transcription factor that regulates the expression of genes involved in inflammation. In addition, diclofenac has been shown to reduce the production of reactive oxygen species (ROS), which are molecules that can cause cellular damage.

Advantages and Limitations for Lab Experiments

Diclofenac has a number of advantages for lab experiments. It is readily available and relatively inexpensive, making it a cost-effective option for researchers. It also has a well-established mechanism of action, which makes it a useful tool for studying the inflammatory response. However, diclofenac also has some limitations. It has been shown to have some off-target effects, which can complicate the interpretation of experimental results. In addition, its use in animal studies can be limited by its toxicity and potential for side effects.

Future Directions

There are a number of future directions for research on diclofenac. One area of interest is the development of new formulations of diclofenac that can improve its efficacy and reduce its potential for side effects. Another area of interest is the investigation of diclofenac's potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Additionally, there is a need for further research on diclofenac's mechanism of action and its effects on the inflammatory response.

Synthesis Methods

Diclofenac can be synthesized by the reaction of 2,6-dichloroaniline with phenylacetic acid in the presence of thionyl chloride. The resulting product is then treated with ammonia to obtain diclofenac as a white crystalline powder. This synthesis method has been widely used for the production of diclofenac on an industrial scale.

Scientific Research Applications

Diclofenac has been extensively studied for its therapeutic potential in the treatment of various inflammatory conditions such as rheumatoid arthritis, osteoarthritis, ankylosing spondylitis, and gout. It has also been studied for its analgesic and antipyretic effects. In addition, diclofenac has been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.

properties

Molecular Formula

C16H15Cl2NO

Molecular Weight

308.2 g/mol

IUPAC Name

N-(2,6-dichlorophenyl)-2-phenylbutanamide

InChI

InChI=1S/C16H15Cl2NO/c1-2-12(11-7-4-3-5-8-11)16(20)19-15-13(17)9-6-10-14(15)18/h3-10,12H,2H2,1H3,(H,19,20)

InChI Key

MVJRMUKPAJVISZ-UHFFFAOYSA-N

SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=C(C=CC=C2Cl)Cl

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=C(C=CC=C2Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.